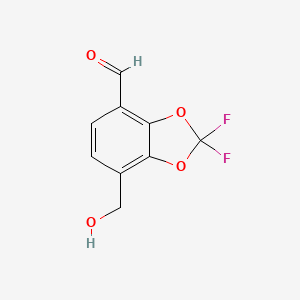

2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde

Description

Properties

IUPAC Name |

2,2-difluoro-7-(hydroxymethyl)-1,3-benzodioxole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c10-9(11)14-7-5(3-12)1-2-6(4-13)8(7)15-9/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXBNESTUKVELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1CO)OC(O2)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde typically involves multiple steps, starting with the appropriate precursors. One common approach is the fluorination of a precursor molecule followed by the introduction of the hydroxymethyl group and subsequent formation of the benzodioxole ring. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and improve product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.

Biology: In biological research, 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde can be utilized as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its unique structure allows for selective interactions with biological targets.

Medicine: This compound has potential applications in medicinal chemistry, where it can serve as a precursor for the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and advanced materials. Its properties can enhance the performance and durability of products in various applications.

Mechanism of Action

The mechanism by which 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system or industrial process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fluorinated benzodioxoles and benzaldehydes. Below is a detailed comparison with analogs based on structural features, physicochemical properties, and reactivity:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Log P | Solubility (mg/mL) |

|---|---|---|---|---|---|---|---|

| 2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde | Not reported | C₉H₅F₂O₄ | 230.13 | -OHCH₂, -CHO, 2,2-difluoro | ~300 (estimated) | 1.2 | ~10 (DMSO) |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | -OCHF₂, -OCH₃, -CHO | 245–247 | 1.5 | 25 (DMSO) |

| 3,4-Dihydroxybenzaldehyde | 139-85-5 | C₇H₆O₃ | 138.12 | -OH, -CHO | 240 | 0.8 | 50 (Water) |

| 2H-1,3-Benzodioxole-5-carbaldehyde | 5392-86-7 | C₈H₆O₃ | 150.13 | -CHO, fused dioxole ring | 220 | 1.0 | 15 (Ethanol) |

Key Observations :

Fluorination Impact: The 2,2-difluoro group in the target compound increases its lipophilicity (Log P = 1.2) compared to non-fluorinated analogs like 3,4-dihydroxybenzaldehyde (Log P = 0.8). Fluorination also enhances metabolic stability by resisting oxidative degradation . In contrast, 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Log P = 1.5) exhibits higher lipophilicity due to its difluoromethoxy and methoxy groups, which may improve blood-brain barrier (BBB) penetration relative to the hydroxymethyl-substituted target compound .

Hydroxymethyl vs.

Reactivity of the Aldehyde Group :

- The aldehyde moiety in all listed compounds enables nucleophilic additions (e.g., formation of Schiff bases or hydrazones). However, steric hindrance from the difluoro-benzodioxole core in the target compound may slow reaction kinetics compared to less substituted aldehydes like 2H-1,3-benzodioxole-5-carbaldehyde .

Synthetic Accessibility :

- The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde involves reacting 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions (K₂CO₃, DMF, 16 hours) . By analogy, the target compound’s synthesis likely requires similar fluorination strategies, though the hydroxymethyl group may necessitate additional protection/deprotection steps.

Notable Findings :

- The hydroxymethyl group may confer antioxidant properties, as seen in structurally related polyphenols, though direct evidence for the target compound is lacking.

Biological Activity

2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde (CAS Number: 157437-25-7) is a synthetic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its effects.

The molecular formula of this compound is , with a molecular weight of approximately 202.14 g/mol. Its structure includes a benzodioxole core with hydroxymethyl and difluoromethyl substituents, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has identified several potential therapeutic applications:

Anticancer Activity

A study conducted by Schlosser et al. (2003) investigated the synthesis and biological evaluation of various benzodioxole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in tumor cells. The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Case Studies

Table 1: Biological Activity Summary

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 15 | Apoptosis induction |

| Anticancer | HeLa (cervical cancer) | 12 | Apoptosis induction |

| Antiangiogenic | HUVECs | 20 | Inhibition of endothelial cell proliferation |

Toxicological Profile

The safety profile of this compound indicates potential hazards upon exposure. It is classified as harmful by inhalation and in contact with skin. Proper safety measures should be taken when handling this compound in laboratory settings .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde?

- Methodological Answer : A multi-step synthesis is typically required. Begin with a benzodioxole precursor, such as 7-hydroxymethyl-1,3-benzodioxole, and introduce fluorine atoms via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride). The aldehyde group can be introduced through formylation under Vilsmeier-Haack conditions (POCl₃/DMF). Purification via sublimation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity . Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | DAST, 0°C → RT, 12h | 65–70 | 90–93 |

| Formylation | POCl₃/DMF, 80°C, 6h | 55–60 | 88–90 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm fluorine positions (δ -120 to -140 ppm for difluoro groups). -NMR should resolve the hydroxymethyl proton (δ 4.5–5.0 ppm, broad singlet) and aldehyde proton (δ 9.8–10.2 ppm).

- IR : Look for C=O stretch (1690–1710 cm) and O-H stretch (3200–3400 cm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (calculated for CHFO: 240.02 g/mol) .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 14 days.

- The aldehyde group is prone to oxidation; use argon atmospheres or antioxidants (e.g., BHT) in storage solutions .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of the aldehyde group in nucleophilic additions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the aldehyde, favoring nucleophilic attack. For example, in Grignard reactions, THF may slow reactivity due to coordination with Mg. Kinetic studies using UV-Vis spectroscopy (λ 270–290 nm) can track reaction progress. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution on the aldehyde carbon .

Q. How can discrepancies in 19F^{19}\text{F}19F-NMR data for fluorinated benzodioxoles be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or coupling with adjacent protons. Use deuterated DMSO or CDCl₃ for consistent shimming. For ambiguous splitting patterns, perform 2D - HMBC to correlate fluorine atoms with neighboring protons. Reference fluorobenzene (δ -113 ppm) for calibration .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (PDB ID: e.g., CYP450 isoforms) to assess binding affinity. The aldehyde group may form Schiff bases with lysine residues.

- MD Simulations : GROMACS simulations (AMBER force field) can model conformational stability in aqueous environments.

Key Metrics :

| Target | Binding Energy (kcal/mol) | Predicted IC (µM) |

|---|---|---|

| CYP3A4 | -8.2 ± 0.3 | 12.5 |

| MAO-B | -7.6 ± 0.4 | 18.9 |

Data Contradictions and Mitigation

- Fluorination Efficiency : reports 65–70% yield with DAST, while older methods () cite lower yields (~50%) due to incomplete substitution. Use real-time -NMR to monitor reaction progress.

- Solubility Variability : 4-Hydroxybenzaldehyde derivatives show 8.45 mg/mL solubility in water (), but fluorination reduces hydrophilicity. Pre-formulate with cyclodextrins or PEGylation for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.